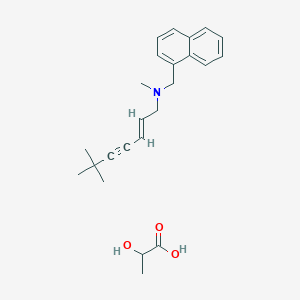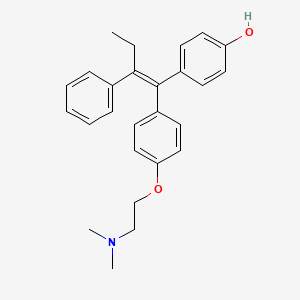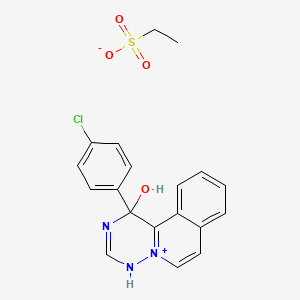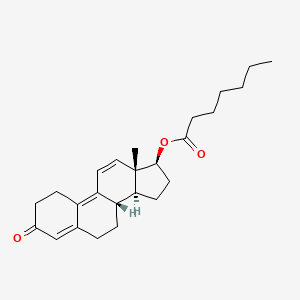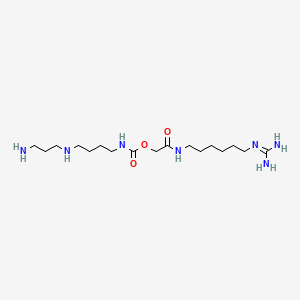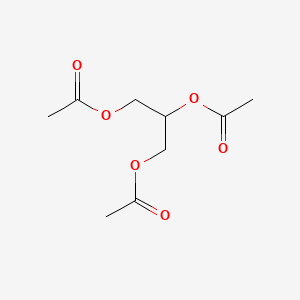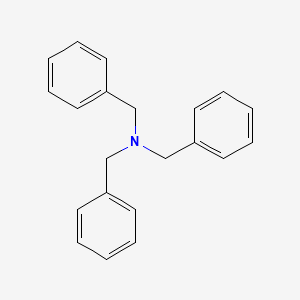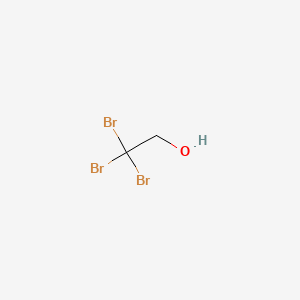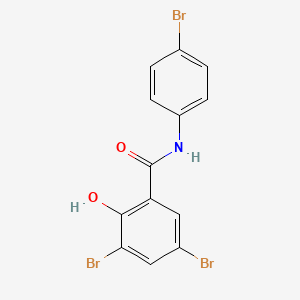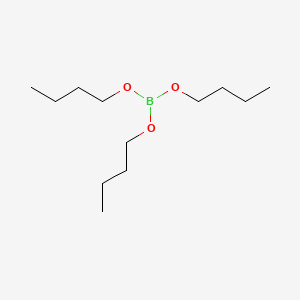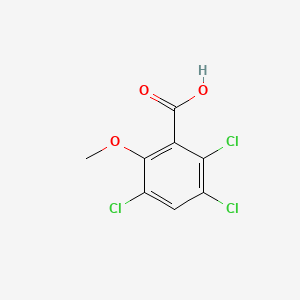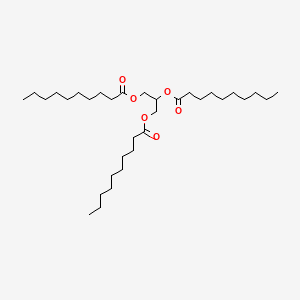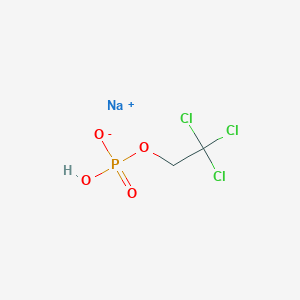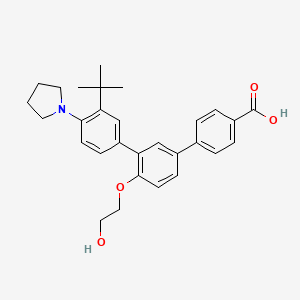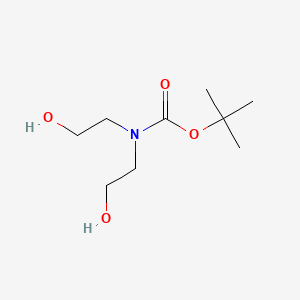
N-Boc-二乙醇胺
描述
科学研究应用
N-Boc-diethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of cationic lipids, nucleosides, and polyurethanes.
Medicine: Its role in ADCs makes it valuable in the development of targeted cancer therapies.
Industry: Used in the production of various polymers and as a monomer in polyurethane synthesis.
作用机制
Target of Action
N-Boc-diethanolamine primarily targets the formation of antibody-drug conjugates (ADCs) and PROTAC molecules . It serves as a linker in the synthesis of these molecules, playing a crucial role in their structure and function .
Mode of Action
N-Boc-diethanolamine interacts with its targets through a process known as N-Boc protection . This process involves the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate . The N-Boc protection is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry .
Biochemical Pathways
The biochemical pathways affected by N-Boc-diethanolamine are primarily related to the synthesis of ADCs and PROTAC molecules . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Pharmacokinetics
It’s known that the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
Result of Action
The result of N-Boc-diethanolamine’s action is the efficient and chemoselective protection of amines, leading to the formation of N-Boc-protected compounds . These compounds are crucial in the synthesis of ADCs and PROTAC molecules .
Action Environment
The action of N-Boc-diethanolamine can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance the efficiency of the N-Boc protection process . Additionally, the reaction conditions, such as temperature and solvent used, can also impact the efficacy and stability of N-Boc-diethanolamine .
生化分析
Biochemical Properties
N-Boc-diethanolamine plays a crucial role in biochemical reactions. It is used as a building block for the synthesis of cationic lipids, nucleosides, and other biochemical compounds . It interacts with various enzymes and proteins during these synthesis processes, facilitating the formation of complex biomolecules .
Cellular Effects
The effects of N-Boc-diethanolamine on cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. It can influence cell function by participating in the synthesis of biomolecules that play key roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Boc-diethanolamine exerts its effects through its interactions with other biomolecules. It can bind to enzymes and proteins, influencing their activity and potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-diethanolamine can change over time. This is due to factors such as the compound’s stability, degradation, and the long-term effects it may have on cellular function .
Metabolic Pathways
N-Boc-diethanolamine is involved in various metabolic pathways. It interacts with enzymes and cofactors during these processes, potentially influencing metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: N-Boc-diethanolamine is typically synthesized through the reaction of diethanolamine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a catalyst such as Amberlyst-15 in ethanol, which facilitates the chemoselective mono-N-Boc protection of the amine group . The reaction conditions are mild, and the catalyst can be easily separated and reused.
Industrial Production Methods: In industrial settings, the synthesis of N-Boc-diethanolamine follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors are often employed to enhance efficiency and productivity. The use of solid Brønsted acid catalysts in these reactors allows for high yields and efficient product separation .
化学反应分析
Types of Reactions: N-Boc-diethanolamine undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group is a common reaction, typically achieved using acidic conditions or catalytic hydrogenation.
Substitution Reactions: The hydroxyl groups in N-Boc-diethanolamine can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Deprotection: Diethanolamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
N-Boc-diethanolamine can be compared with other similar compounds such as:
N-Boc-ethanolamine: Similar in structure but with only one hydroxyl group.
N-tert-Butyldiethanolamine: Another variant with similar protective properties.
N,O-Di-Boc-hydroxylamine: Used in similar applications but with different reactivity profiles.
Uniqueness: N-Boc-diethanolamine’s dual hydroxyl groups and cleavable Boc protecting group make it particularly versatile in organic synthesis and ADC development. Its ability to act as a linker in targeted drug delivery systems sets it apart from other similar compounds .
属性
IUPAC Name |
tert-butyl N,N-bis(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10(4-6-11)5-7-12/h11-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNFRBJXIEULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402353 | |
| Record name | N-Boc-diethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103898-11-9 | |
| Record name | N-Boc-diethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-diethanolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


